3-Cyano-N-ethylbenzene-1-sulfonamide: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
3-Cyano-N-ethylbenzene-1-sulfonamide: A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid diversification of chemical space. 3-Cyano-N-ethylbenzene-1-sulfonamide (CAS No: 56542-61-1) is a highly versatile organic intermediate that features both an electron-withdrawing cyano group and a reactive N-ethylsulfonamide moiety[1]. As a Senior Application Scientist, I frequently leverage this compound in the design of complex pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, validated synthetic workflows, and downstream applications in drug discovery.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of a building block is the first step in designing robust synthetic routes. The table below summarizes the core quantitative data for 3-Cyano-N-ethylbenzene-1-sulfonamide, ensuring precise stoichiometric calculations and optimal storage conditions[1],[2].
| Property | Value / Description |
| Chemical Name | 3-Cyano-N-ethylbenzene-1-sulfonamide |
| CAS Number | 56542-61-1 |
| Molecular Formula | C9H10N2O2S |
| Molecular Weight | 210.3 g/mol |
| Appearance | Solid, off-white to light yellow crystalline powder |
| Purity | ≥ 95.0% – 98.0% |
| pH Level | Neutral (approx.) |
| Shelf Life | 24 months (unopened, stored in HDPE bottles) |
Structural and Mechanistic Insights
The utility of 3-Cyano-N-ethylbenzene-1-sulfonamide stems from the orthogonal reactivity of its two functional groups, positioned meta to each other on the benzene ring.
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The N-Ethylsulfonamide Group: The sulfonamide nitrogen retains a weakly acidic proton (pKa ~10). Under basic conditions, this proton can be abstracted, generating a nucleophilic nitrogen center that is primed for N-alkylation or N-arylation. The ethyl group provides mild steric bulk and lipophilicity, which is often desirable for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
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The Cyano Group (-CN): Positioned at the 3-position, the cyano group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This slightly descreens the aromatic protons and increases the electrophilicity of the ring. More importantly, the nitrile carbon is highly susceptible to nucleophilic attack, serving as a synthetic handle for conversion into primary amines, amidines, or tetrazoles.
The meta relationship ensures that steric hindrance between the two reactive centers is minimized, allowing sequential or even one-pot functionalizations without significant steric clashes.
Synthetic Workflows & Methodologies
The most direct and widely utilized method for synthesizing 3-Cyano-N-ethylbenzene-1-sulfonamide is the nucleophilic acyl substitution of 3-cyanobenzenesulfonyl chloride with ethylamine[3].
Step-by-Step Experimental Protocol
To ensure a self-validating and high-yielding process, the following protocol incorporates critical causality principles and In-Process Controls (IPCs).
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Preparation & Solvation: Dissolve 1.0 equivalent of 3-cyanobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon). Causality: Anhydrous conditions are mandatory. The presence of water will lead to the competitive hydrolysis of the sulfonyl chloride into the unreactive 3-cyanobenzenesulfonic acid, drastically reducing the yield.
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Base Addition: Add 1.5 to 2.0 equivalents of an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine[4],[5]. Causality: The base acts as an acid scavenger. As the reaction proceeds, hydrochloric acid (HCl) is generated. If not neutralized, HCl will protonate the ethylamine nucleophile, rendering it inactive and stalling the reaction.
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Nucleophilic Addition: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 1.1 equivalents of ethylamine (preferably as a solution in THF) dropwise over 30 minutes. Causality: The formation of the sulfonamide bond is highly exothermic. Dropwise addition at low temperatures prevents thermal degradation of the starting materials and suppresses the formation of bis-sulfonamide impurities.
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In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Self-Validation: The system validates its completion when the distinct peak/spot corresponding to 3-cyanobenzenesulfonyl chloride is entirely consumed.
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Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract the aqueous layer with ethyl acetate (EtOAc)[4],[6]. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude product[4],[6].
Synthetic workflow for 3-Cyano-N-ethylbenzene-1-sulfonamide from 3-cyanobenzenesulfonyl chloride.
Applications in Drug Development
In pharmaceutical research, 3-Cyano-N-ethylbenzene-1-sulfonamide is not an end-product but a highly programmable core. Its integration into drug development pipelines relies on the targeted derivatization of its functional groups.
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Sulfonamides as Pharmacophores: The sulfonamide moiety is a privileged structure in medicinal chemistry. It is a classic bioisostere for transition states in protease cleavage and is widely recognized for its ability to coordinate with zinc ions in metalloenzymes (e.g., Carbonic Anhydrase inhibitors).
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Tetrazole Isosteres: The cyano group can be subjected to a [3+2] cycloaddition with sodium azide (NaN3) to form a 1H-tetrazole. Tetrazoles are metabolically stable bioisosteres of carboxylic acids, offering similar pKa values but superior lipophilicity and membrane permeability.
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Linker Technologies: Reduction of the nitrile yields a primary amine, which can be utilized as an attachment point for linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Key derivatization pathways of the cyano and sulfonamide functional groups in drug discovery.
Safety, Handling, and Storage
Maintaining the integrity of chemical intermediates while ensuring laboratory safety is paramount.
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Toxicity & Handling: 3-Cyano-N-ethylbenzene-1-sulfonamide is classified as a hazardous and toxic substance[1]. It requires strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. All handling must be conducted within a certified chemical fume hood to avoid inhalation of dust or particulates, and direct skin contact must be strictly avoided[1].
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Storage Conditions: To prevent degradation, the compound should be stored in robust High-Density Polyethylene (HDPE) bottles[1]. The containers must be tightly sealed and kept in a cool, dry, and well-ventilated environment. Under these recommended conditions, the compound maintains its physical and chemical integrity for a shelf life of up to 24 months[1].
References
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National Analytical Corporation - Chemical Division. "3-cyano-N-ethylbenzene-1-sulfonamide." Chemical Manufacturers India. Available at:[Link]
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Ludwig-Maximilians-Universität München. "Design and synthesis of ligands for the FK506-binding proteins and the serotonin transporter." LMU Munich Theses. Available at:[Link]
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Google Patents / US Patent Office. "Janus kinase 1 selective inhibitors and pharmaceutical use thereof." Googleapis. Available at: [Link]
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University of Leeds (White Rose eTheses Online). "Approaches for the Discovery of Inhibitors of Protein-Protein Interactions." White Rose University Consortium. Available at: [Link]
Sources
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- 2. 56542-61-1(3-Cyano-N-ethylbenzenesulfonamide) | Kuujia.com [fr.kuujia.com]
- 3. 3-cyano-N-ethylbenzene-1-sulfonamide | 56542-61-1 [chemicalbook.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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